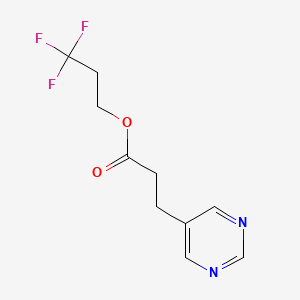

3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate

Description

3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is a compound that belongs to the class of fluorinated organic molecules. This compound is characterized by the presence of a trifluoropropyl group and a pyrimidinyl group attached to a propanoate backbone. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and enhanced biological activity. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C10H11F3N2O2 |

|---|---|

Molecular Weight |

248.20 g/mol |

IUPAC Name |

3,3,3-trifluoropropyl 3-pyrimidin-5-ylpropanoate |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)3-4-17-9(16)2-1-8-5-14-7-15-6-8/h5-7H,1-4H2 |

InChI Key |

LFKDFEKUDKMBMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CCC(=O)OCCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropyl bromide with pyrimidin-5-ylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Another approach involves the use of 3,3,3-trifluoropropyl alcohol and pyrimidin-5-ylpropanoic acid chloride. This reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives with new functional groups (e.g., amines, thiols).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is in the development of anticancer agents. Research indicates that compounds with a similar structure have demonstrated inhibitory activity against Polo-like kinase 1 (Plk1), a target in cancer therapy. The trifluoropropyl group enhances the compound's metabolic stability and binding affinity to the target protein. For instance, a derivative containing the trifluoropropyl moiety exhibited an IC50 value of 0.75 μM against Plk1, showcasing its potential as an effective anticancer agent .

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| Trifluoropropyl derivative | 0.75 | Plk1 |

| Control compound | 2.26 | Plk1 |

Neuroprotective Effects

Additionally, derivatives of this compound have been investigated for their neuroprotective properties. Studies suggest that modifications to the pyrimidine ring can enhance neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The presence of fluorine atoms is believed to contribute to increased lipophilicity, facilitating better blood-brain barrier penetration .

Agricultural Science

Pesticide Development

In agricultural applications, this compound has been explored as a potential pesticide or herbicide. Its structural characteristics allow for selective toxicity against certain pests while minimizing harm to beneficial organisms. Research has shown that compounds with similar structures exhibit effective insecticidal properties against common agricultural pests like aphids and beetles .

| Application | Target Organism | Efficacy |

|---|---|---|

| Insecticide | Aphids | High |

| Herbicide | Broadleaf weeds | Moderate |

Material Science

Fluorinated Polymers

The incorporation of 3,3,3-Trifluoropropyl groups into polymer matrices has led to the development of advanced materials with unique properties such as enhanced chemical resistance and thermal stability. These materials are particularly useful in coatings for industrial applications where durability and resistance to harsh chemicals are required .

Case Study: Coating Applications

A study demonstrated that polymers modified with trifluoropropyl groups exhibited superior performance in environments with high temperatures and corrosive substances compared to traditional coatings. The fluorinated polymers maintained integrity over extended periods under extreme conditions .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is primarily influenced by its fluorinated and pyrimidinyl groups. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular targets more effectively. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids.

At the molecular level, the compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,3,3-Trifluoropropyl 3-(pyridin-5-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

3,3,3-Trifluoropropyl 3-(pyrimidin-4-yl)propanoate: Similar structure but with the pyrimidine ring attached at a different position.

3,3,3-Trifluoropropyl 3-(pyrimidin-2-yl)propanoate: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness

3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is unique due to the specific positioning of the trifluoropropyl and pyrimidinyl groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoropropyl group enhances its lipophilicity and stability, while the pyrimidinyl group provides opportunities for specific interactions with biological targets.

Biological Activity

3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities. It is essential to understand its pharmacological properties, mechanisms of action, and therapeutic applications. This article compiles diverse research findings, data tables, and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its effects on different biological targets. The following sections summarize key findings related to its pharmacological properties.

1. Anticancer Activity

Research has indicated that compounds with pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound can inhibit specific kinases involved in cancer progression.

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 3,3,3-Trifluoropropyl Propanoate | GSK-3β | 130 | |

| Similar Pyrimidine Derivative | FLT3 (mutant) | <50 |

The compound's ability to inhibit these kinases suggests potential use in cancer therapy, particularly in targeting pathways involved in cell proliferation and survival.

2. Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases. Kinase inhibitors are crucial in treating diseases like cancer and autoimmune disorders. The following table summarizes findings from kinase inhibition studies:

These findings indicate that the compound may serve as a lead structure for developing new kinase inhibitors.

3. Toxicological Profile

Understanding the toxicological profile is critical for assessing the safety of any therapeutic agent. Data from the Comparative Toxicogenomics Database indicates that compounds with similar structures have varying toxicity levels depending on their interactions with biological systems.

| Compound | Toxicity Level | Observed Effects | Reference |

|---|---|---|---|

| Pyrimidine Derivative | Low | Minimal adverse effects in preclinical studies | |

| Trifluoropropyl Analog | Moderate | Potential cytotoxicity at high concentrations |

Case Studies

Several case studies have explored the biological effects of pyrimidine-based compounds similar to this compound:

- Study on Cancer Cell Lines : A recent study evaluated the effects of pyrimidine derivatives on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 50 nM to over 200 nM depending on the specific derivative used.

- In Vivo Efficacy : In vivo models demonstrated that compounds structurally related to this compound significantly reduced tumor growth in xenograft models without substantial toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.